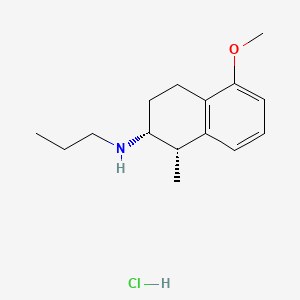

AJ-76 hydrochloride

描述

属性

IUPAC Name |

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYNZFMOLYYQB-YECZQDJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042580 | |

| Record name | (+)-AJ 76 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85378-82-1 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-1-methyl-N-propyl-, hydrochloride (1:1), (1S,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85378-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

AJ-76 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dopamine Autoreceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJ-76 hydrochloride is a selective antagonist of dopamine autoreceptors, demonstrating a preferential affinity for the D2 and D3 receptor subtypes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological properties. Quantitative binding data are presented for clarity, and a detailed visualization of the implicated signaling pathway is provided.

Core Mechanism of Action: Preferential Dopamine Autoreceptor Antagonism

This compound functions primarily as a competitive antagonist at presynaptic dopamine autoreceptors, with a notable preference for the D2 and D3 receptor subtypes.[1][2][3][4][5] Dopamine autoreceptors are G protein-coupled receptors located on the soma, dendrites, and terminals of dopamine neurons.[6] Their primary role is to provide a negative feedback mechanism that regulates the synthesis and release of dopamine.[6][7]

By blocking these autoreceptors, this compound disinhibits the dopamine neuron, leading to an increase in dopamine synthesis and release into the synaptic cleft.[4][8] This action results in enhanced dopaminergic neurotransmission. In vivo studies have demonstrated that administration of AJ-76 leads to increased locomotor activity and elevated levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brain.[2] While it shows potent activity at presynaptic autoreceptors, AJ-76 has a weaker antagonistic effect on postsynaptic dopamine receptors.[4][8]

Quantitative Data: Receptor Binding Affinities

The binding affinity of this compound for various dopamine receptor subtypes has been determined through radioligand binding assays. The data is commonly presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Host | pKi Value |

| Human D3 (hD3) | Recombinant | 6.95 |

| Human D4 (hD4) | Recombinant | 6.67 |

| Human D2S (hD2S) | Recombinant | 6.37 |

| Human D2L (hD2L) | Recombinant | 6.21 |

| Rat D2 (rD2) | Native | 6.07 |

Data sourced from multiple suppliers and research articles.[1][3][5]

Signaling Pathways Modulated by this compound

Dopamine D2 and D3 autoreceptors are coupled to the Gi/o family of G proteins.[9] Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, the βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing and dopamine release.[6]

This compound, by acting as an antagonist, blocks the binding of dopamine to these autoreceptors. This prevents the activation of the Gi/o signaling cascade, thereby disinhibiting adenylyl cyclase and preventing the activation of GIRK channels. The net effect is an increase in neuronal excitability and a subsequent rise in dopamine release.

Caption: Mechanism of this compound at the presynaptic dopamine terminal.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at various dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone).

-

Unlabeled competitor (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

50 µL of the appropriate this compound dilution (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).

-

50 µL of the radioligand at a concentration near its Kd.

-

150 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine and Metabolites

This protocol outlines the procedure for measuring extracellular levels of dopamine and its metabolites in the brain of a freely moving animal following the administration of this compound.

Objective: To measure the effect of this compound on the extracellular concentrations of dopamine, DOPAC, and HVA in a specific brain region (e.g., striatum).

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake and freely moving animal.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Drug Administration: Administer this compound to the animal.

-

Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

-

Sample Analysis: Analyze the concentrations of dopamine, DOPAC, and HVA in the dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and analyze the data for statistical significance.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of dopamine autoreceptors in the central nervous system. Its mechanism of action as a preferential D2/D3 autoreceptor antagonist leads to an increase in dopamine release and neurotransmission. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and similar compounds in the context of drug discovery and development for neurological and psychiatric disorders.

References

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for recording the two phases of dopamine release in mammalian brain striatum slices - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoreceptor preference of dopamine D2 receptor agonists correlates with preferential coupling to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Selective Dopamine Autoreceptor Antagonist AJ-76 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AJ-76 hydrochloride, a cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent characterized by its selective antagonist activity at dopamine autoreceptors. This technical guide provides an in-depth overview of the selectivity profile of AJ-76, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the underlying signaling pathways. The preferential action of AJ-76 on presynaptic dopamine D2 and D3 receptors, which regulate the synthesis and release of dopamine, distinguishes it from non-selective dopamine antagonists and underscores its potential for targeted modulation of the dopaminergic system.

Introduction

Dopamine autoreceptors, primarily of the D2 and D3 subtype, are critical components of the negative feedback loop that governs the activity of dopaminergic neurons.[1] Located on the soma, dendrites, and terminals of these neurons, their activation by synaptic dopamine inhibits neuronal firing, as well as dopamine synthesis and release.[1][2] Antagonists that selectively target these autoreceptors, without significantly affecting postsynaptic dopamine receptors, offer a nuanced approach to enhancing dopaminergic transmission. AJ-76 has emerged as a key compound in this class, demonstrating a preference for these presynaptic sites.[3][4] This selectivity allows for an increase in synaptic dopamine levels with a potentially lower risk of the motor side effects associated with non-selective dopamine D2 receptor blockade.[5] This document serves as a comprehensive resource for understanding the pharmacological profile of this compound.

Quantitative Binding Affinity Data

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) for various dopamine receptor subtypes. The following table summarizes the pKi values for AJ-76 at human (h) and rat (r) dopamine receptors. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value |

| Human D3 (hD3) | 6.95 |

| Human D4 (hD4) | 6.67 |

| Human D2S (hD2S) | 6.37 |

| Human D2L (hD2L) | 6.21 |

| Rat D2 (rD2) | 6.07 |

Data sourced from commercially available product information.

Mechanism of Action and Signaling Pathways

AJ-76 exerts its effects by blocking the inhibitory influence of dopamine on its own neurons. This action is primarily mediated through the antagonism of Gi/o-coupled D2 and D3 autoreceptors.

Presynaptic Terminal Autoreceptor Signaling

At the presynaptic terminal, D2 autoreceptor activation inhibits dopamine release through several mechanisms, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By antagonizing these receptors, AJ-76 disinhibits the neuron, leading to an increase in dopamine release.

AJ-76 antagonism of presynaptic D2 autoreceptors.

Somatodendritic Autoreceptor Signaling

In the somatodendritic region of dopamine neurons, D2 autoreceptors play a crucial role in regulating neuronal firing rates. Their activation leads to the opening of GIRK channels, causing hyperpolarization and a decrease in the firing frequency of the neuron. AJ-76 blocks this effect, thereby increasing the firing rate of dopaminergic neurons.[3][6]

AJ-76 action on somatodendritic D2 autoreceptors.

Experimental Protocols

The characterization of this compound's selectivity involves a combination of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A common method to assess affinity for D2-like receptors is a competition binding assay using [3H]spiperone.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D2-like receptors.

Materials:

-

Membrane preparations from cells expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat striatum).

-

Radioligand: [3H]spiperone.

-

Non-specific binding agent: (+)-Butaclamol or unlabeled spiperone at a high concentration.

-

Test compound: this compound in a range of concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either buffer (for total binding), the non-specific binding agent, or varying concentrations of this compound.

-

Incubation: Initiate the binding reaction by adding [3H]spiperone at a concentration near its Kd value. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of AJ-76. The concentration of AJ-76 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing a functional readout of drug effects.[4][7]

Objective: To measure the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the striatum or nucleus accumbens).

Materials:

-

Laboratory animals (e.g., male Sprague-Dawley rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic or local administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline levels.

Workflow for an in vivo microdialysis experiment.

Functional Effects

Consistent with its mechanism of action, AJ-76 has been shown to increase the synthesis and release of dopamine in the brain.[8] In vivo microdialysis studies have demonstrated that systemic administration of AJ-76 leads to a significant elevation of extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[4] Furthermore, electrophysiological studies have shown that AJ-76 can antagonize the inhibitory effects of dopamine agonists on the firing of dopaminergic neurons.[3]

Conclusion

This compound is a valuable pharmacological agent for the study of the dopaminergic system, characterized by its selective antagonism of dopamine autoreceptors. Its ability to enhance dopamine release and neuronal firing through a targeted, disinhibitory mechanism provides a distinct profile compared to non-selective dopamine receptor antagonists. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate dopamine neurotransmission. Further investigation into the functional consequences of this selective autoreceptor antagonism will continue to elucidate the therapeutic potential of compounds like AJ-76.

References

- 1. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 3. Electrophysiological effects of dopamine autoreceptor antagonists, (+)-AJ 76 and (+)-UH 232 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: pKi Values of AJ-76 Hydrochloride for Dopamine Receptors

This guide provides a detailed overview of the binding affinities (pKi values) of AJ-76 hydrochloride for various dopamine receptor subtypes. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this compound. The document outlines the quantitative binding data, the experimental methods used to determine these values, and the relevant dopamine receptor signaling pathways.

Data Presentation: Binding Affinity of this compound

This compound is recognized as an antagonist with a preference for dopamine D2-like autoreceptors. Its binding affinity has been quantified for several human and rat dopamine receptor subtypes, as summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Species | pKi Value |

| D3 | Human (h) | 6.95[1] |

| D4 | Human (h) | 6.67[1] |

| D2S (Short) | Human (h) | 6.37[1] |

| D2L (Long) | Human (h) | 6.21[1] |

| D2 | Rat (r) | 6.07[1] |

| D1 | - | Not Reported |

| D5 | - | Not Reported |

Experimental Protocols: Determination of pKi Values

The pKi values are typically determined through in vitro radioligand binding assays. These experiments quantify the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

General Methodology: Radioligand Binding Assay

A common method employed is the competitive binding assay using cell membranes expressing the dopamine receptor subtype of interest.

1. Membrane Preparation:

-

Cells or tissues expressing the target dopamine receptor are harvested.

-

The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

-

The prepared cell membranes are incubated with a fixed concentration of a high-affinity radioligand for the specific dopamine receptor subtype.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is calculated as the negative logarithm of the Ki.

Mandatory Visualizations

Experimental Workflow for pKi Determination

References

An In-depth Technical Guide on the Effects of AJ-76 Hydrochloride on Dopamine Metabolism in Rats

This technical guide provides a comprehensive overview of the pharmacological effects of AJ-76 hydrochloride on dopamine metabolism in rats, with a focus on its mechanism of action, quantitative effects on dopamine and its metabolites, and the experimental protocols used for these assessments. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Core Concepts: Mechanism of Action of this compound

This compound, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino) tetralin, is a psychoactive compound that primarily acts as a dopamine autoreceptor antagonist.[1] It exhibits a preference for the dopamine D3 receptor and also functions as a dopamine D2 receptor antagonist.[2][3] This dual activity is central to its effects on dopamine metabolism. As an antagonist at presynaptic D2 and D3 autoreceptors, which normally function to inhibit dopamine synthesis and release, AJ-76 effectively removes this negative feedback inhibition. This disinhibition leads to an increase in the firing rate of dopaminergic neurons and a subsequent surge in extracellular dopamine concentrations.[4][5]

Some research also characterizes AJ-76 as a D3 receptor partial agonist.[6][7][8][9] This suggests a more complex interaction where it may provide a low level of receptor stimulation in the absence of the endogenous ligand (dopamine) while competing with and inhibiting the effects of higher concentrations of dopamine. The overall effect in a physiological context is an increase in dopaminergic neurotransmission.

Quantitative Data on the Effects of this compound

The administration of this compound in rats leads to measurable changes in the extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). The following tables summarize the quantitative findings from various studies.

Table 1: Effects of this compound on Dopamine and DOPAC Levels in Rat Brain Regions

| Brain Region | Dose of AJ-76 HCl | Route of Administration | Change in Dopamine Levels | Change in DOPAC Levels | Reference |

| Striatum | 52 µmol/kg | Subcutaneous (s.c.) | Not specified | Increased | [1] |

| Nucleus Accumbens | Local infusion | Intracerebral | Increased | Increased | [2] |

| Dorsal Striatum | Not specified | Systemic | Increased | Increased | [3] |

Note: Specific percentage increases were not consistently reported in the abstracts reviewed. The data reflects a qualitative increase.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Receptor | Preparation | Reference |

| IC50 | Not specified | Dopamine Autoreceptors | Striatal Slices | [10] |

| Ki | Not specified | [3H]spiperone binding | Striatal Homogenates | [10] |

Note: While the reference indicates a correlation between the IC50 and Ki values of AJ-76 and other antipsychotic drugs, the specific numerical values for AJ-76 were not provided in the abstract.

Experimental Protocols

The primary experimental technique used to assess the in vivo effects of this compound on dopamine metabolism in rats is microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

Objective: To sample the extracellular fluid from specific brain regions of awake, freely moving rats to measure neurotransmitter levels.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g)

-

Anesthetic agent (e.g., chloral hydrate, isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

Microdialysis probes (concentric with a semipermeable membrane)

-

Guide cannula

-

Cranioplastic cement

-

Artificial cerebrospinal fluid (aCSF): 147.0 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH adjusted to 7.4)

-

Syringe pump and fluid swivels

-

Fraction collector

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically expose the skull and drill a small hole above the target brain region (e.g., striatum, nucleus accumbens).

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired dorsal-ventral coordinate. Secure the guide cannula to the skull using cranioplastic cement and anchor screws. Allow the animal to recover for at least 24-48 hours post-surgery.[11][12]

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat. Connect the probe to a syringe pump via a fluid swivel and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12][13]

-

Equilibration and Baseline Collection: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels. Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[12]

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or through the microdialysis probe via reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for the duration of the experiment. Immediately analyze the samples or store them at -80°C for later analysis.[11]

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.[11][12]

Objective: To separate and quantify the levels of dopamine, DOPAC, and HVA in the collected microdialysate samples.

Materials:

-

High-performance liquid chromatography (HPLC) system

-

Electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a solution of sodium acetate, EDTA, and methanol, with pH adjusted)[14]

-

Standards for dopamine, DOPAC, and HVA

Procedure:

-

Sample Preparation: If stored, thaw the microdialysate samples.

-

Injection: Inject a known volume of the sample into the HPLC system.

-

Separation: The sample is passed through the C18 column with the mobile phase. Dopamine and its metabolites are separated based on their physicochemical properties and interaction with the stationary phase.

-

Detection: As the separated analytes elute from the column, they pass through the electrochemical detector. The detector applies a specific potential, causing the analytes to oxidize and generate an electrical current that is proportional to their concentration.

-

Quantification: The concentration of each analyte is determined by comparing the peak area in the sample chromatogram to the peak areas of known concentrations of the standards.[13][14][15]

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Dopamine D2 receptor signaling pathway.

Caption: Dopamine D3 receptor signaling pathway.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Logical relationship of AJ-76's dual action.

References

- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. besjournal.com [besjournal.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Activity of (1S,2R)-AJ-76 Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

(1S,2R)-AJ-76 hydrochloride, the cis-(+)-enantiomer of 5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a compound of significant interest in neuropharmacology due to its activity as a dopamine receptor antagonist. Specifically, it has demonstrated a preference for presynaptic dopamine D2-like autoreceptors, which play a crucial role in regulating the synthesis, release, and metabolism of dopamine. This technical guide provides an in-depth overview of the enantioselective activity of (1S,2R)-AJ-76, presenting key pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

The stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. Enantiomers, being non-superimposable mirror images, can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes. In the case of AJ-76, the (1S,2R) configuration is associated with dopamine autoreceptor antagonism, leading to stimulatory effects on locomotor activity and alterations in dopamine metabolism. Understanding the distinct activities of the (1S,2R) enantiomer and its counterpart is essential for elucidating its mechanism of action and for the development of stereochemically pure and targeted therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vivo biochemical and behavioral data for the enantiomers of 5-methoxy-1-methyl-2-(n-propylamino)tetralin (AJ-76). A direct comparison of binding affinities (Ki values) and in vitro functional potencies (IC50/EC50 values) for the individual enantiomers is not available in the public domain. However, the provided in vivo data clearly demonstrates the stereoselective nature of AJ-76's effects on the dopaminergic system.

Table 1: In Vivo Biochemical Effects of AJ-76 Enantiomers on Dopamine Metabolism

| Compound | Dose (µmol/kg, s.c.) | % Change in Striatal DOPAC Levels | % Change in Limbic DOPAC Levels |

| (+)-(1S,2R)-AJ-76 | 13 | +40 | +35 |

| 52 | +80 | +70 | |

| (-)-(1R,2S)-AJ-76 | 52 | No significant effect | No significant effect |

DOPAC (3,4-dihydroxyphenylacetic acid) is a primary metabolite of dopamine. An increase in DOPAC levels is indicative of increased dopamine turnover.

Table 2: In Vivo Behavioral Effects of AJ-76 Enantiomers

| Compound | Dose (µmol/kg, s.c.) | Effect on Locomotor Activity (Reserpinized Rats) | Antagonism of Apomorphine-Induced Hypomotility |

| (+)-(1S,2R)-AJ-76 | 13 | Stimulation | Potent Antagonism |

| 52 | Strong Stimulation | Potent Antagonism | |

| (-)-(1R,2S)-AJ-76 | 52 | No significant effect | No significant effect |

Reserpinized rats are used as a model of dopamine depletion, making them sensitive to the effects of dopamine receptor agonists and antagonists. Apomorphine is a non-selective dopamine agonist that causes hypomotility at low doses by stimulating autoreceptors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vivo Microdialysis for Dopamine Metabolite Analysis

This protocol outlines the procedure for measuring changes in extracellular levels of dopamine metabolites, such as DOPAC, in specific brain regions of conscious, freely moving rats.

1. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized with a suitable anesthetic (e.g., chloral hydrate).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for at least 48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

After a stabilization period (e.g., 60-90 minutes), dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Following the collection of baseline samples, the test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle is administered (e.g., subcutaneously).

-

Dialysate collection continues for a predetermined period post-injection.

3. Sample Analysis:

-

The collected dialysate samples are analyzed for DOPAC and other relevant compounds using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

The concentration of DOPAC in each sample is quantified by comparing the peak height or area to that of external standards.

-

Data is typically expressed as a percentage of the average baseline concentration.

Locomotor Activity Assessment in Reserpinized Rats

This protocol describes a common method for evaluating the central stimulant or depressant effects of a compound by measuring locomotor activity.

1. Animal Preparation:

-

Male Wistar rats are used.

-

To deplete central catecholamine stores, rats are pre-treated with reserpine (e.g., 2.5 mg/kg, i.p.) 18-24 hours before the experiment.

-

On the day of testing, animals are allowed to acclimatize to the testing environment (e.g., locomotor activity cages) for a specified period.

2. Locomotor Activity Measurement:

-

Locomotor activity is recorded using automated activity meters that detect movement via infrared beams.

-

After the acclimatization period, animals are administered the test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle (e.g., subcutaneously).

-

Locomotor activity is then recorded continuously for a set duration (e.g., 60-120 minutes).

-

Data is typically quantified as the total number of beam breaks or distance traveled over time.

Apomorphine-Induced Hypomotility Antagonism

This behavioral assay is used to assess the dopamine autoreceptor antagonist properties of a compound.

1. Animal and Dosing Procedure:

-

Naive male rats are used.

-

Animals are placed in locomotor activity cages for acclimatization.

-

The test compound ((+)-AJ-76 or (-)-AJ-76) or vehicle is administered at a specific time point before the apomorphine challenge.

-

A low dose of the dopamine agonist apomorphine (e.g., 50 µg/kg, s.c.), which preferentially stimulates presynaptic autoreceptors to induce hypomotility, is administered.

2. Data Collection and Analysis:

-

Locomotor activity is recorded immediately after apomorphine administration for a defined period (e.g., 30-60 minutes).

-

The ability of the test compound to antagonize the apomorphine-induced decrease in locomotor activity is quantified by comparing the activity levels of the compound-pretreated group to the vehicle-pretreated group.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the activity of (1S,2R)-AJ-76.

Caption: Mechanism of (1S,2R)-AJ-76 action at the dopamine synapse.

An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of AJ-76 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical and pharmacological properties of AJ-76 hydrochloride, a notable dopamine receptor antagonist. The information is curated to support research and development activities in the fields of neuroscience and pharmacology.

Physicochemical Properties

This compound is a white to off-white solid compound. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ClNO | [1][2] |

| Molecular Weight | 269.81 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

| Predicted Boiling Point | 345.3 ± 42.0 °C | [4] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | [4] |

| Solubility | Methanol: 25 mg/mL (92.66 mM) (requires ultrasonic treatment) DMSO: 12.5 mg/mL (46.33 mM) (requires ultrasonic treatment, warming, and heating to 60°C) Water: Soluble to 10 mM | [1][5] |

| Storage Conditions | Solid: 4°C, sealed, away from moisture In Solvent (-80°C): 6 months In Solvent (-20°C): 1 month | [1] |

| SMILES | CCCN[C@H]1--INVALID-LINK--C2=C(C(OC)=CC=C2)CC1.Cl | [1] |

| CAS Number | 85378-82-1 | [1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and pharmacological properties of a compound like this compound are crucial for reproducible research. Below are generalized protocols relevant to the properties discussed.

Determination of Solubility

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

- 1. (+)-AJ 76 HYDROCHLORIDE CAS#: 85379-09-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

AJ-76 Hydrochloride: A Potential Diagnostic Agent for Parkinson's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the depletion of dopaminergic neurons in the substantia nigra. Early and accurate diagnosis is crucial for timely intervention and management. This technical guide explores the potential of AJ-76 hydrochloride, a dopamine D2/D3 receptor antagonist with preferential action on autoreceptors, as a diagnostic agent for Parkinson's disease. We delve into its mechanism of action, present quantitative data on its receptor binding and effects on dopamine metabolism, and provide detailed experimental protocols for its evaluation. Furthermore, we discuss its prospective application in diagnostic imaging, offering a comprehensive resource for researchers in the field of neurodegenerative disease diagnostics.

Introduction: The Challenge of Early Parkinson's Diagnosis

The clinical diagnosis of Parkinson's disease is often challenging in its early stages, as motor symptoms typically manifest only after a substantial loss of dopaminating neurons. This diagnostic delay hinders the implementation of potentially neuroprotective therapies. Consequently, there is a critical need for sensitive and specific biomarkers that can detect the preclinical or early symptomatic stages of PD. One promising avenue of research involves the pharmacological challenge of the dopaminergic system to unmask deficits that are not apparent under basal conditions.

This compound has emerged as a candidate for such a challenge. By preferentially antagonizing dopamine autoreceptors, it stimulates dopamine synthesis and release.[1] In a healthy dopaminergic system, this challenge elicits a robust increase in dopamine metabolites. However, in the context of Parkinson's disease, the compromised neuronal population is hypothesized to exhibit a blunted response, providing a measurable diagnostic window.

Mechanism of Action of this compound

AJ-76 is a dopamine autoreceptor antagonist, with a higher affinity for D3 receptors followed by D2 receptors.[2] Dopamine autoreceptors, located on the presynaptic terminal and soma/dendrites of dopaminergic neurons, function as a negative feedback mechanism to regulate dopamine synthesis and release. By blocking these receptors, AJ-76 disinhibits the neuron, leading to an increase in dopamine turnover.[1] This effect is particularly valuable for a diagnostic challenge, as it directly probes the functional capacity of the remaining dopaminergic neurons.

Signaling Pathway of Dopamine D2/D3 Receptor Antagonism

The binding of an antagonist like AJ-76 to presynaptic D2/D3 autoreceptors prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cAMP levels and subsequent downstream signaling that promotes dopamine synthesis and release.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | pKi |

| Human D3 | 6.95 |

| Human D4.4 | 6.67 |

| Human D2S | 6.37 |

| Human D2L | 6.21 |

| Rat D2 | 6.07 |

| Data from MedchemExpress.[2] |

Table 2: Effect of AJ-76 Challenge on Dopamine Metabolites in a Mouse Model of Parkinson's Disease

| Analyte | Condition | Control Group (Mean ± SEM) | Parkinson's Model Group (Mean ± SEM) |

| CSF DOPAC/5-HIAA | Resting State | 0.140 ± 0.00724 | 0.0705 ± 0.00761 |

| After AJ-76 Challenge | - | - | |

| CSF HVA/5-HIAA | Resting State | 0.140 ± 0.00544 | 0.0678 ± 0.00446 |

| After AJ-76 Challenge | - | - | |

| Plasma HVA (ng/mL) | Resting State | 9.65 ± 0.46 | 8.32 ± 0.45 |

| After AJ-76 Challenge | 15.54 ± 0.67 | 11.05 ± 0.43 | |

| Data from a study on MitoPark mice, a genetic model of Parkinson's disease.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a diagnostic agent.

The Dopamine Neuron Challenge (DNC) Test

The DNC test is designed to assess the functional reserve of dopaminergic neurons by measuring the stimulated release of dopamine metabolites.

Protocol:

-

Animal Subjects: Utilize a validated animal model of Parkinson's disease (e.g., MitoPark mice) and age-matched wild-type controls.

-

Baseline Sample Collection:

-

Anesthetize the animal (e.g., with isoflurane).

-

Collect cerebrospinal fluid (CSF) from the cisterna magna using a fine-gauge needle.

-

Collect blood via cardiac puncture or tail vein sampling and process to obtain plasma.

-

Store samples at -80°C until analysis.

-

-

This compound Administration:

-

Prepare a solution of this compound in sterile saline.

-

Administer the solution via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 20 mg/kg).

-

-

Post-Challenge Sample Collection:

-

At a specified time point post-injection (e.g., 60 minutes), repeat the CSF and plasma collection procedure.

-

-

Quantification of Dopamine Metabolites:

-

Thaw CSF and plasma samples on ice.

-

Perform protein precipitation (e.g., with acetonitrile).

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

-

In Vivo Microdialysis

In vivo microdialysis allows for the continuous sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Secure the cannula with dental cement and allow the animal to recover.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

-

Baseline and Post-Drug Sample Collection:

-

Allow for a stabilization period (e.g., 60-90 minutes).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound and continue to collect dialysate samples.

-

-

Analysis:

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA content using LC-MS/MS.

-

Potential Application in Diagnostic Imaging: A Hypothetical Framework

While there is currently no published data on the use of radiolabeled AJ-76 for in vivo imaging, its pharmacological profile makes it a compelling candidate for development as a Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) radioligand. A radiolabeled version of AJ-76 could potentially be used to visualize and quantify dopamine autoreceptor density, providing a direct measure of dopaminergic terminal integrity.

Hypothetical SPECT Imaging Protocol with [¹²³I]AJ-76:

-

Radiosynthesis of [¹²³I]AJ-76: This would likely involve the radioiodination of a suitable precursor molecule. The specific method would need to be developed and optimized.

-

Subject Preparation: Subjects would be positioned in the SPECT scanner.

-

Radiotracer Administration: A sterile solution of [¹²³I]AJ-76 would be administered intravenously.

-

Image Acquisition: Dynamic or static SPECT images of the brain would be acquired over a specified time course to capture the binding of the radiotracer to dopamine autoreceptors.

-

Image Analysis: The uptake of [¹²³I]AJ-76 in the striatum would be quantified and compared to a reference region with low receptor density (e.g., cerebellum) to determine the binding potential. A reduced binding potential in the striatum would be indicative of dopaminergic neurodegeneration.

Future Directions and Conclusion

This compound shows considerable promise as a pharmacological tool for the early diagnosis of Parkinson's disease through the Dopamine Neuron Challenge Test. The preclinical data demonstrate a clear differentiation between healthy and parkinsonian models based on the stimulated release of dopamine metabolites.

The development of a radiolabeled form of AJ-76 for SPECT or PET imaging represents a logical and exciting next step. Such a tool would offer a non-invasive method to directly visualize and quantify the integrity of the dopaminergic system, potentially providing an even more sensitive and specific diagnostic marker for Parkinson's disease. Further research is warranted to synthesize and evaluate radiolabeled AJ-76 and to translate the promising findings of the DNC test into clinical practice. This technical guide provides a foundational resource for researchers embarking on these important investigations.

References

- 1. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of AJ-76 Hydrochloride in the Striatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurochemical profile of cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin hydrochloride (AJ-76), a selective dopamine autoreceptor antagonist, with a specific focus on its activity within the striatum. This document synthesizes key findings on its mechanism of action, its effects on dopamine and serotonin systems, and its behavioral correlates, presenting quantitative data and detailed experimental methodologies for the intended scientific audience.

Executive Summary

AJ-76 is a dopamine antagonist that demonstrates a preference for presynaptic D2/D3 autoreceptors over postsynaptic dopamine receptors.[1][2] Its primary mechanism involves the blockade of these autoreceptors, which typically provide negative feedback on dopamine synthesis and release. By antagonizing these receptors, AJ-76 effectively increases the synthesis, turnover, and synaptic concentration of dopamine in key brain regions like the striatum and nucleus accumbens.[1][3] This modulation of dopaminergic activity results in observable behavioral changes, including a stimulation of locomotor activity, particularly in habituated subjects.[4] The following sections provide a detailed examination of the quantitative data, the underlying signaling pathways, and the experimental protocols used to elucidate this neurochemical profile.

Mechanism of Action: Preferential Autoreceptor Antagonism

AJ-76 exerts its effects by primarily targeting the presynaptic dopamine D2 and D3 autoreceptors located on dopaminergic neuron terminals.[5] These autoreceptors function as a key regulatory mechanism, inhibiting tyrosine hydroxylase activity and dopamine release when activated by extracellular dopamine. By blocking these receptors, AJ-76 disinhibits the dopamine neuron, leading to an increase in both the synthesis and release of dopamine into the synapse.[1] While it has a weak antagonistic effect on postsynaptic dopamine receptors, its primary and most potent action is at the presynaptic autoreceptor, distinguishing it from typical antipsychotic drugs.[1][2]

Caption: Mechanism of AJ-76 at the dopaminergic synapse.

Quantitative Neurochemical Effects

The administration of AJ-76 induces significant and measurable changes in the striatal neurochemical environment, primarily affecting dopamine and its metabolites.

Effects on Striatal Dopamine and Serotonin

Studies utilizing techniques like in vivo microvoltammetry and fiber photometry have consistently shown that AJ-76 increases the extracellular concentration of dopamine in the striatum, including the nucleus accumbens.[3][6]

| Parameter | Method | Brain Region | Dose / Route | Outcome | Reference |

| Synaptic Dopamine (DA) | In Vivo Microvoltammetry | Nucleus Accumbens | Not Specified | Significant increase above baseline (p < 0.001) | [3] |

| Extracellular Dopamine (DA) | Fiber Photometry | Striatum | 20 mg/kg i.p. | Prominent rise in extracellular dopamine level | [6] |

| Synaptic Serotonin (5-HT) | In Vivo Microvoltammetry | Nucleus Accumbens | Not Specified | Small but significant decrease overall (p < 0.001), with a transient increase at 20 min (p < 0.05) | [3] |

Effects on Dopamine Metabolism

As a direct consequence of increased dopamine release and turnover, AJ-76 elevates the levels of dopamine metabolites in the brain. Repeated daily administration for 7 days has been shown to increase brain levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine.[4][5]

| Parameter | Method | Brain Region | Dose / Route | Outcome | Reference |

| DOPAC Levels | Not Specified | Brain | 300 µmol/kg p.o. (daily for 7 days) | Sustained increase in DOPAC levels | [4] |

| DOPAC Levels | In Vivo Microdialysis | Striatum & NAcc | Local Infusion | Effects on DOPAC are mediated differently from effects on DA release, likely via somatodendritic autoreceptors | [5] |

Behavioral Correlates: Locomotor Activity

The neurochemical changes induced by AJ-76, particularly the enhancement of dopaminergic transmission, are associated with distinct behavioral effects.

| Behavior | Animal Model | Dose / Route | Outcome | Reference |

| Locomotor Activity | Rats | Not Specified | Temporally related increases at 10, 20, and 30 minutes (p < 0.05) | [3] |

| Locomotor Activity | Habituation Rats | 300 µmol/kg p.o. (daily for 7 days) | No tolerance developed to the locomotor stimulatory effects | [4] |

| Locomotor Activity | Rats | 52 µmol/kg s.c. | A second dose 4 hours later showed tachyphylaxis (tolerance), which was not present after 24 hours | [4] |

Key Experimental Protocols

The characterization of AJ-76's neurochemical profile relies on advanced neuroscience techniques. Below is a detailed methodology for in vivo microdialysis, a core technique used to measure extracellular neurotransmitter levels in the striatum of freely moving animals.[5][7]

In Vivo Microdialysis with HPLC-EC Analysis

This protocol describes the measurement of extracellular dopamine and its metabolites in the striatum of a rat following administration of AJ-76.

1. Animal Preparation and Surgery:

-

Subjects: Male Sprague-Dawley rats are typically used.[3] Animals are single-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Anesthesia: The rat is anesthetized with an appropriate agent (e.g., chloral hydrate, isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the striatum (coordinates relative to bregma). The assembly is fixed to the skull with dental cement.

-

Recovery: The animal is allowed to recover from surgery for several days before the experiment.[8]

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2.0 mm membrane) is inserted through the guide cannula into the striatum.[8]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 145 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl2, 1.2 mM CaCl2, pH 7.4) at a constant flow rate (e.g., 0.8-2.0 µL/min) using a microsyringe pump.[8]

-

Stabilization: The system is allowed to stabilize for several hours to establish a baseline of neurotransmitter levels.[8]

3. Sample Collection and Drug Administration:

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., HCl or EDTA) to prevent degradation.[8]

-

Administration: AJ-76 hydrochloride is dissolved in saline and administered (e.g., intraperitoneally, subcutaneously, or locally through the probe).

-

Post-injection Collection: Sample collection continues at the same interval to measure changes from baseline.

4. Neurochemical Analysis:

-

Technique: Samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

Quantification: The concentrations of dopamine, DOPAC, and homovanillic acid (HVA) in the dialysate are quantified by comparing peak heights or areas to those of known standards.

-

Data Expression: Results are typically expressed as a percentage of the pre-drug administration baseline levels.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound functions as a dopamine autoreceptor antagonist to increase the synthesis and synaptic availability of dopamine in the striatum. This neurochemical action is directly linked to its locomotor-stimulating properties. The dose- and time-dependent nature of its effects, including the development of short-term tachyphylaxis, highlights the complex regulatory dynamics of the dopaminergic system.[4] For drug development professionals, AJ-76 serves as a valuable tool compound for probing the function of dopamine autoreceptors and as a potential scaffold for developing novel therapeutics for conditions characterized by dopamine dysregulation, such as Parkinson's disease or attention-deficit disorders.[6] Future research should continue to explore the differential effects of AJ-76 on D2 versus D3 receptor subtypes and its long-term impact on striatal circuitry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

The Role of AJ-76 Hydrochloride in Modulating Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of AJ-76 hydrochloride on locomotor activity. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, dose-dependent effects, and the experimental protocols used to elucidate its properties.

Core Mechanism of Action

This compound, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino) tetralin, is a dopamine autoreceptor antagonist.[1] It exhibits a preferential affinity for the D3 subtype of dopamine receptors, but also interacts with D2 and D4 receptors.[2][3] The primary mechanism through which AJ-76 modulates locomotor activity is by blocking presynaptic dopamine autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine. By antagonizing these receptors, AJ-76 increases the synaptic concentration of dopamine, leading to enhanced postsynaptic dopamine receptor stimulation and a subsequent increase in locomotor activity.[2][4] Specifically, it has been shown to increase synaptic dopamine concentrations in the nucleus accumbens, a key brain region involved in motor control and reward.[4] The compound has also been found to increase the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.[2]

Signaling Pathway of this compound

References

- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of cis-(+)-AJ-76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-(+)-AJ-76, with the chemical name (1S,2R)-cis-5-methoxy-1-methyl-2-(N-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent that exhibits selective actions at dopamine receptors. Classified as a dopamine D2-like receptor partial agonist, it demonstrates a preference for presynaptic autoreceptors over postsynaptic receptors. This unique profile allows it to modulate dopaminergic neurotransmission in a nuanced manner, distinct from traditional dopamine receptor full agonists or antagonists. This technical guide provides a comprehensive overview of the pharmacology of cis-(+)-AJ-76, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Core Pharmacology

Cis-(+)-AJ-76 acts as a partial agonist at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes. Its functional activity is notably influenced by the ionic environment, particularly the presence of sodium ions. In vitro studies have demonstrated that in the presence of sodium, cis-(+)-AJ-76 exhibits very low efficacy, even suppressing basal G-protein activation. However, when sodium is replaced by N-methyl-D-glucamine (NMDG), its efficacy is significantly enhanced. This suggests a complex interaction with the receptor-G protein complex that is sensitive to allosteric modulation by ions. In vivo, its preferential action at presynaptic autoreceptors leads to an increase in the release of dopamine in key brain regions such as the striatum and nucleus accumbens.

Data Presentation

The following tables summarize the available quantitative data on the pharmacology of cis-(+)-AJ-76.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D₂ | [³H]Spiperone | CHO cells | Not Available | |

| Dopamine D₃ | [³H]Spiperone | CHO cells | Not Available | |

| Dopamine D₄ | [³H]Spiperone | CHO cells | Not Available |

Table 2: In Vitro Functional Activity

| Assay | Receptor | Cell Line | Parameter | Value | Conditions | Reference |

| [³⁵S]GTPγS Binding | D₂ | CHO cells | Relative Efficacy | ~50% of dopamine | NMDG substituted for Na⁺ | [1] |

| [³⁵S]GTPγS Binding | D₂ | CHO cells | Efficacy | Very low/suppressed basal binding | In the presence of Na⁺ | [1] |

| cAMP Accumulation | D₂-like | Not Available | EC₅₀/IC₅₀ | Not Available | Not Available |

Table 3: In Vivo Effects

| Model | Species | Brain Region | Effect | Dose/Concentration | Reference |

| Microdialysis | Rat | Striatum | Increased Dopamine Release | Not Specified | |

| Microdialysis | Rat | Nucleus Accumbens | Increased Dopamine Release | Not Specified | |

| Locomotor Activity | Rat/Mouse | - | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of cis-(+)-AJ-76 are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of cis-(+)-AJ-76 for dopamine D2-like receptors.

1. Materials:

-

Membrane Preparation: Crude membrane fractions from CHO or HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor.

-

Radioligand: [³H]-Spiperone (a non-selective D2-like antagonist).

-

Non-specific Ligand: 10 µM Haloperidol or another suitable dopamine receptor antagonist.

-

Test Compound: cis-(+)-AJ-76.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Compound Dilution: Prepare serial dilutions of cis-(+)-AJ-76 in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific ligand + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of cis-(+)-AJ-76 dilution + 50 µL of [³H]-Spiperone + 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for cis-(+)-AJ-76 by non-linear regression of the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of cis-(+)-AJ-76 to stimulate G-protein activation at the D2 receptor.

1. Materials:

-

Membrane Preparation: From CHO cells expressing the human D2 dopamine receptor (1-2 pmol/mg protein).

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer (with Na⁺): 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT, pH 7.4.

-

Assay Buffer (Na⁺-free): 50 mM Tris-HCl, 100 mM NMDG, 3 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: cis-(+)-AJ-76 and a full agonist (e.g., dopamine).

-

Filtration and Scintillation Counting materials as above.

2. Procedure:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Assay Setup (in a 96-well plate): To each well, add in the following order:

-

Assay buffer (with or without Na⁺).

-

GDP (final concentration 1 µM).

-

Serial dilutions of cis-(+)-AJ-76 or dopamine.

-

Membrane preparation (5-10 µg protein).

-

-

Pre-incubation: Incubate the plate for 15 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash as described previously.

-

Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression. The efficacy of cis-(+)-AJ-76 is expressed relative to the maximal stimulation produced by dopamine.

In Vivo Microdialysis and Locomotor Activity

This protocol allows for the simultaneous measurement of extracellular dopamine levels and locomotor activity in freely moving animals.

1. Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, micro-drill, dental cement.

-

Microdialysis Probes: Concentric probes with a 2-4 mm membrane.

-

Microinfusion Pump and Liquid Switch.

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂.

-

Locomotor Activity Chambers: Equipped with infrared beams to automatically track movement.

-

HPLC-ECD system for dopamine analysis.

-

Test Compound: cis-(+)-AJ-76.

2. Procedure:

-

Surgery: Anesthetize the rats and place them in the stereotaxic frame. Implant a guide cannula targeting the striatum or nucleus accumbens. Secure the cannula with dental cement and allow the animals to recover for at least 48 hours.

-

Habituation: On the day of the experiment, place the rat in the locomotor activity chamber and allow it to habituate for 60-120 minutes.

-

Probe Insertion and Baseline Collection: Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of dopamine levels. Simultaneously, record locomotor activity.

-

Drug Administration: Administer cis-(+)-AJ-76 via intraperitoneal (i.p.) injection at various doses.

-

Post-treatment Collection and Recording: Continue collecting dialysate samples and recording locomotor activity for at least 2-3 hours following drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express dopamine levels as a percentage of the baseline average. Analyze locomotor activity data (e.g., total distance traveled) in time bins. Compare the effects of different doses of cis-(+)-AJ-76 to vehicle controls.

Mandatory Visualization

Signaling Pathway of cis-(+)-AJ-76 at D₂ Receptors

Caption: D₂ receptor signaling pathway modulated by cis-(+)-AJ-76.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of cis-(+)-AJ-76's Effects

Caption: Logical flow of cis-(+)-AJ-76's pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of AJ-76 Hydrochloride